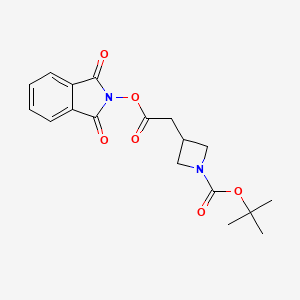
Tert-butyl 3-(2-((1,3-dioxoisoindolin-2-YL)oxy)-2-oxoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate is a complex organic compound with a unique structure that includes an azetidine ring, a tert-butyl ester group, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with tert-butyl acetoacetate in the presence of a base such as triethylamine. This reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the phthalimide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its phthalimide moiety is known for its biological activity, and modifications to the azetidine ring can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility .
Mechanism of Action
The mechanism of action of tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate involves its interaction with various molecular targets. The phthalimide moiety can interact with enzymes and receptors, leading to changes in cellular processes. The azetidine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate
- N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
Uniqueness
tert-Butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a phthalimide moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and material science .
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-(1,3-dioxoisoindol-2-yl)oxy-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-9-11(10-19)8-14(21)26-20-15(22)12-6-4-5-7-13(12)16(20)23/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
IVZPPTHBRAPMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















